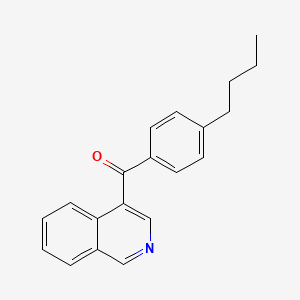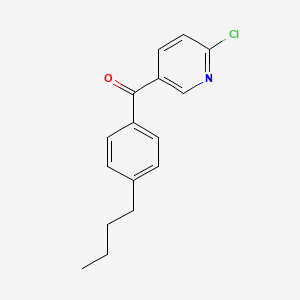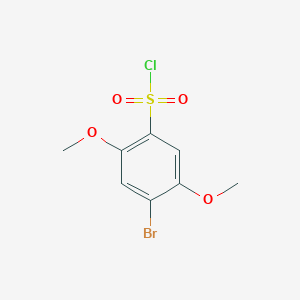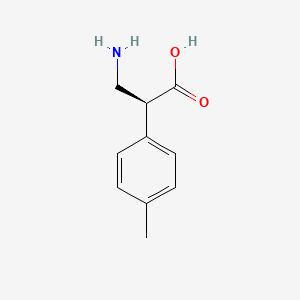
(2S)-3-amino-2-(4-methylphenyl)propanoic acid
Descripción general
Descripción
“(2S)-3-amino-2-(4-methylphenyl)propanoic acid” is a unique chemical compound with the empirical formula C10H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 179.22 . The SMILES string representation of its structure is O=C(O)C@HC1=CC=C(C)C=C1 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 179.22 . Its molecular formula is C10H13NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : A study by Czuczwar and Meldrum (1982) investigated the anticonvulsant activity of 2-amino-7-phosphonoheptanoic acid (2APH) against various convulsants. This research contributes to understanding how derivatives of amino acids, similar in structure to (2S)-3-amino-2-(4-methylphenyl)propanoic acid, can be used in anticonvulsant applications (Czuczwar & Meldrum, 1982).
Antimalarial Activity : Werbel et al. (1986) synthesized and studied the antimalarial activity of compounds related to this compound. This research provides insights into the potential use of such compounds in developing antimalarial drugs (Werbel et al., 1986).
Bioavailability in Primates : Duncan et al. (1992) explored the bioavailability of 2-Amino-3-(methylamino)propanoic acid (BMAA) in primates. This study is significant for understanding the absorption and systemic circulation of compounds similar to this compound in biological systems (Duncan et al., 1992).
Stereo-selective Synthesis : Zhong et al. (1999) described an efficient stereo-selective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing certain pharmacological agents. This highlights the importance of stereo-selective synthesis techniques in producing compounds related to this compound for pharmaceutical applications (Zhong et al., 1999).
Anti-Inflammatory Activities : A study by Ren et al. (2021) identified new phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of propanoic acid, and their anti-inflammatory activities. This is relevant for understanding the potential anti-inflammatory applications of similar compounds (Ren et al., 2021).
Corrosion Inhibition : Srivastava et al. (2017) researched amino acid-based corrosion inhibitors, including derivatives of propanoic acid. This study is pertinent to industrial applications where such compounds can be used as corrosion inhibitors (Srivastava et al., 2017).
Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects. This highlights the potential of such compounds in developing immunosuppressive drugs (Kiuchi et al., 2000).
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZDCWOOVWORM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


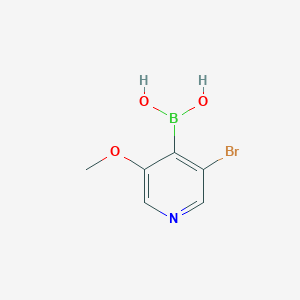

![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
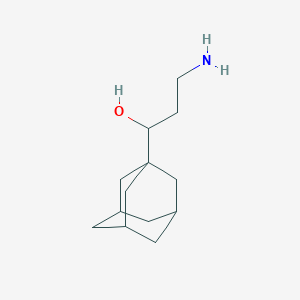
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)


